molecular formula C20H16N4O3S2 B10920184 methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10920184
M. Wt: 424.5 g/mol
InChI Key: SUVAILOQPIUULM-UHFFFAOYSA-N
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Description

METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. . The presence of multiple heterocyclic rings and functional groups endows it with unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyrimidine derivatives with thiophene-based intermediates under controlled conditions . The reaction conditions often include the use of catalysts such as Cu(I) or Rh, and solvents like DMF or DMSO to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

METHYL 2-({[7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for further drug development .

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[(7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H16N4O3S2/c1-27-20(26)17-11-4-2-5-14(11)29-19(17)22-18(25)12-10-16-21-8-7-13(24(16)23-12)15-6-3-9-28-15/h3,6-10H,2,4-5H2,1H3,(H,22,25)

InChI Key

SUVAILOQPIUULM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5

Origin of Product

United States

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